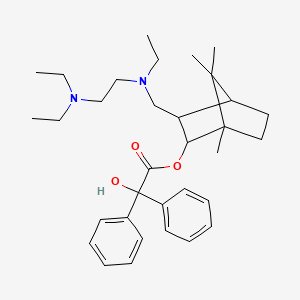
2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a bornanol core structure, which is a bicyclic alcohol, and a benzilate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) typically involves multiple steps. One common method includes the esterification of 2-Bornanol with benzilic acid in the presence of a suitable catalyst. The reaction conditions often require an acidic or basic environment to facilitate the esterification process. The diethylaminoethyl group is introduced through a nucleophilic substitution reaction, where diethylamine reacts with an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the diethylaminoethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amines.
Scientific Research Applications
2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The diethylaminoethyl group can interact with biological membranes, affecting their permeability and function. The benzilate ester group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bornanol, 3-(((2-(diethylamino)ethyl)methylamino)methyl)-, benzilate (ester)
- 2-Bornanol, 3-(((2-(dimethylamino)ethyl)ethylamino)methyl)-, benzilate (ester)
- 2-Bornanol, 3-(((2-(diethylamino)propyl)ethylamino)methyl)-, benzilate (ester)
Uniqueness
2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and interaction with biological systems, while the benzilate ester group contributes to its stability and reactivity.
Properties
CAS No. |
17170-66-0 |
|---|---|
Molecular Formula |
C33H48N2O3 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
[3-[[2-(diethylamino)ethyl-ethylamino]methyl]-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C33H48N2O3/c1-7-34(8-2)22-23-35(9-3)24-27-28-20-21-32(6,31(28,4)5)29(27)38-30(36)33(37,25-16-12-10-13-17-25)26-18-14-11-15-19-26/h10-19,27-29,37H,7-9,20-24H2,1-6H3 |
InChI Key |
WOKDVKWDLGSMRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC)CC1C2CCC(C1OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


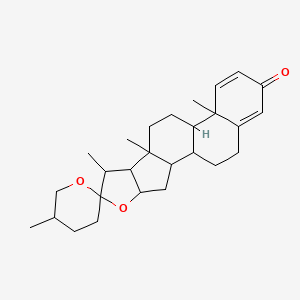
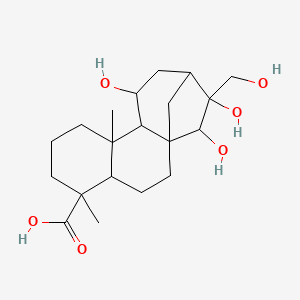

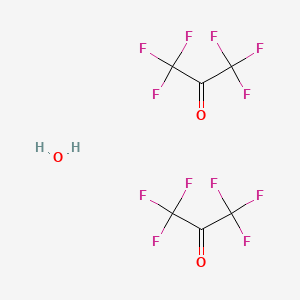
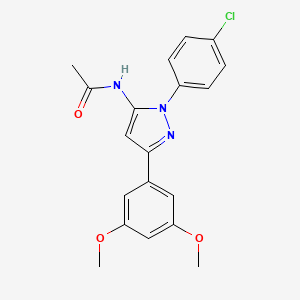
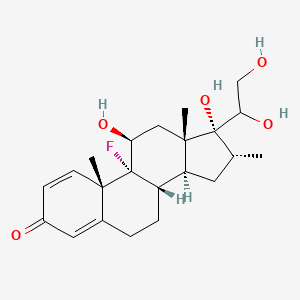
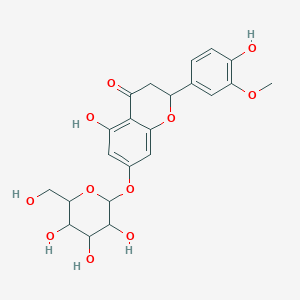
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B12301009.png)
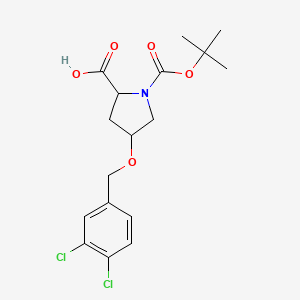
![N-Methyl-2-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B12301021.png)
![1-Azabicyclo[2.2.2]octan-3-yl 6-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride](/img/structure/B12301026.png)
![N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12301030.png)
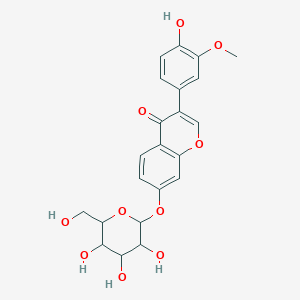
![N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B12301045.png)
